molecular formula C7H8O5 B3325367 Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 21053-90-7

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No. B3325367
CAS RN: 21053-90-7
M. Wt: 172.13 g/mol
InChI Key: NXSHHTJWIOPOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound . It is a versatile compound used in scientific research and exhibits diverse applications, such as drug synthesis, organic reactions, and catalysis.


Synthesis Analysis

The synthesis of Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate involves the reaction of a malonic ester with chloroacetyl chloride . This reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 10-12°C for 1 hour, followed by 40-45°C for another hour .

Scientific Research Applications

Furan derivatives, such as Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, have garnered significant interest in scientific research due to their potential in various applications. These compounds, derived from biomass, represent a sustainable alternative to non-renewable hydrocarbon sources. They serve as versatile intermediates in the synthesis of polymers, fuels, pharmaceuticals, and more, highlighting the shift towards greener chemistry practices.

Biomass Conversion and Polymer Production

One pivotal application area for furan derivatives involves the conversion of plant biomass into valuable chemicals and materials. Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, for instance, can be derived from hexose carbohydrates found in plant feedstocks. This process not only supports the development of sustainable polymers and functional materials but also contributes to the production of renewable fuels and various chemicals used across multiple industries. Such advancements are essential for reducing reliance on fossil fuels and promoting environmental sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Antioxidant Activity Analysis

The exploration of antioxidant activities is another area where furan derivatives play a crucial role. Techniques for determining antioxidant capacities, such as the evaluation of radical scavenging abilities, are critical for understanding the potential health benefits of compounds. This research is vital in fields ranging from food engineering to pharmaceuticals, where antioxidant properties can influence the development of new products and therapies (Munteanu & Apetrei, 2021).

Biodegradation and Environmental Impact

The biodegradation behavior of furan compounds in environmental contexts, such as soil and groundwater, is also of significant research interest. Understanding the microbial degradation pathways and the fate of these compounds can inform strategies for mitigating pollution and managing environmental risks. Research in this domain contributes to the broader goal of developing eco-friendly chemical processes and materials that pose minimal risks to ecosystems (Thornton et al., 2020).

properties

IUPAC Name

ethyl 3-hydroxy-5-oxo-2H-furan-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHHTJWIOPOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(COC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716413
Record name Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

CAS RN

21053-90-7
Record name Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.